

An In-Depth Technical Guide to 2-Methyl-4-benzyloxybenzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-Methyl 4-benzyloxybenzaldehyde
Cat. No.:	B026560

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 2-Methyl-4-benzyloxybenzaldehyde. Due to the limited availability of experimental data for this specific compound, this document also includes comparative data from its close structural isomer, 4-benzyloxybenzaldehyde, to provide valuable context and estimates for its physicochemical properties. All data for isomers are clearly identified.

Core Chemical Properties

2-Methyl-4-benzyloxybenzaldehyde, with the CAS number 101093-56-5, is an aromatic aldehyde.^[1] Its structure features a benzaldehyde ring substituted with a methyl group at the 2-position and a benzyloxy group at the 4-position. These functional groups are key to its chemical reactivity and potential applications in organic synthesis.

Physicochemical Data

Quantitative data for 2-Methyl-4-benzyloxybenzaldehyde and its isomer are summarized below for easy comparison.

Property	2-Methyl-4-benzyloxybenzaldehyde	4-Benzylbenzaldehyde (Isomer)
IUPAC Name	2-methyl-4-(phenylmethoxy)benzaldehyde [1]	4-(phenylmethoxy)benzaldehyde [2]
Synonyms	4-Benzyl-2-methylbenzaldehyde, 4-Benzylbenzaldehyde, 4-benzyl-2-methylbenzaldehyde, Benzyl 4-formylphenyl ether [2]	p-(Benzyl)benzaldehyde, Benzyl 4-formylphenyl ether [2]
CAS Number	101093-56-5 [1]	4397-53-9 [2][3]
Molecular Formula	C ₁₅ H ₁₄ O ₂ [1]	C ₁₄ H ₁₂ O ₂ [2][3][4]
Molecular Weight	226.27 g/mol [1]	212.24 g/mol [3][4]
Appearance	Pale yellow to light brown solid (predicted)	Creamish to yellow crystalline powder
Melting Point	No experimental data available	71-74 °C [3]
Boiling Point	No experimental data available	197-199 °C @ 11 mmHg
Solubility	Soluble in organic solvents like ethanol and dichloromethane (predicted)	Soluble in organic solvents

Spectral Data

Detailed experimental spectral data for 2-Methyl-4-benzyloxybenzaldehyde is not readily available. The following sections describe the expected spectral characteristics based on its structure and provide data for the related isomer, 4-benzyloxybenzaldehyde, for reference.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum of 2-Methyl-4-benzyloxybenzaldehyde is expected to show signals for the aldehydic proton (around 9-10 ppm), aromatic protons on both the benzaldehyde and benzyl rings (typically in the 7-8 ppm region), the methylene protons of the benzyloxy group (around 5 ppm), and the methyl protons (around 2-3 ppm).

- ^{13}C NMR: The carbon NMR spectrum should exhibit a characteristic signal for the carbonyl carbon of the aldehyde (around 190 ppm). Other signals would correspond to the aromatic carbons and the methylene and methyl carbons.

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum of 2-Methyl-4-benzyloxybenzaldehyde is predicted to display characteristic absorption bands for its functional groups:

- A strong C=O stretching vibration for the aldehyde group around 1700 cm^{-1} .
- C-H stretching vibrations for the aromatic rings and the aldehyde C-H bond (around $2700\text{-}2800\text{ cm}^{-1}$ and $3000\text{-}3100\text{ cm}^{-1}$).
- C-O-C stretching vibrations for the ether linkage.
- C-H bending vibrations for the methyl and methylene groups.

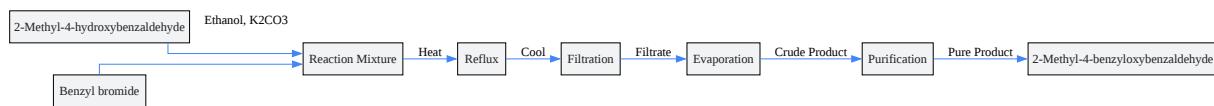
The NIST WebBook provides an IR spectrum for the isomer, 4-(phenylmethoxy)benzaldehyde. [\[2\]](#)

1.2.3. Mass Spectrometry (MS)

The mass spectrum of 2-Methyl-4-benzyloxybenzaldehyde would show the molecular ion peak (M^+) at m/z 226. Key fragmentation patterns would likely involve the loss of the benzyl group or the formyl group.

Synthesis and Reactivity

Experimental Synthesis Protocol (Adapted from 4-Benzyloxybenzaldehyde)


A common method for the synthesis of benzyloxybenzaldehydes is the Williamson ether synthesis. The following is a representative protocol adapted from the synthesis of 4-benzyloxybenzaldehyde, which can be modified for the synthesis of the 2-methyl analog.[\[4\]](#)

Starting Materials:

- 2-Methyl-4-hydroxybenzaldehyde
- Benzyl bromide
- Potassium carbonate (anhydrous)
- Ethanol

Procedure:

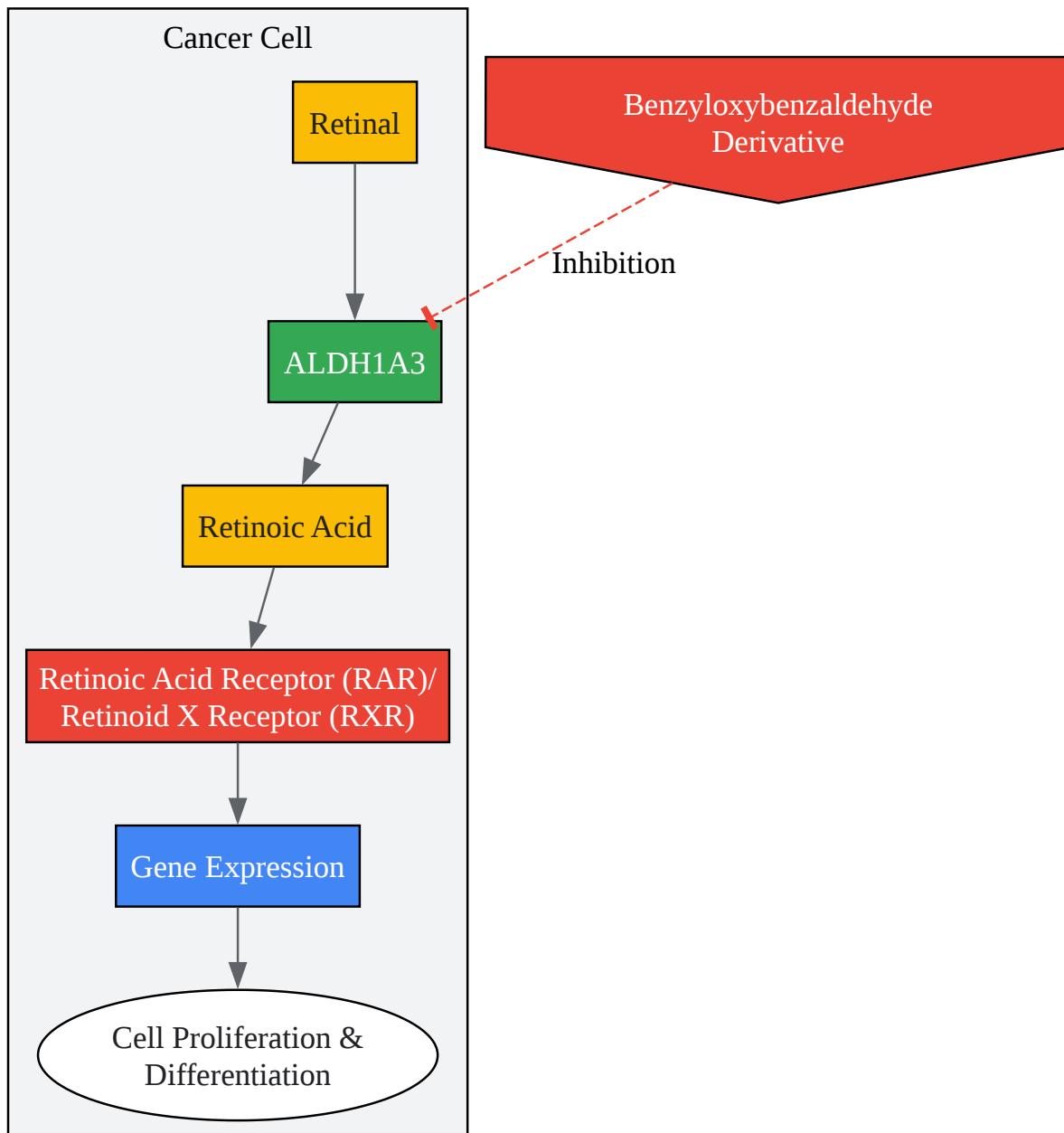
- Dissolve 2-methyl-4-hydroxybenzaldehyde in ethanol in a round-bottom flask.
- Add an excess of anhydrous potassium carbonate to the solution.
- Add a stoichiometric equivalent of benzyl bromide to the mixture.
- Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
- Evaporate the ethanol under reduced pressure.
- The crude product can be purified by recrystallization or column chromatography.

[Click to download full resolution via product page](#)

Caption: Williamson Ether Synthesis Workflow for 2-Methyl-4-benzyloxybenzaldehyde.

Chemical Reactivity

The aldehyde functional group in 2-Methyl-4-benzyloxybenzaldehyde is a primary site of reactivity, undergoing typical aldehyde reactions such as:


- Oxidation: Can be oxidized to the corresponding carboxylic acid.
- Reduction: Can be reduced to the corresponding primary alcohol.
- Nucleophilic Addition: The carbonyl carbon is susceptible to attack by nucleophiles.
- Condensation Reactions: Can react with amines to form Schiff bases (imines).

Applications in Drug Development and Biological Activity

While specific biological activities for 2-Methyl-4-benzyloxybenzaldehyde are not extensively documented, benzyloxybenzaldehyde derivatives have shown promise as selective inhibitors of aldehyde dehydrogenase (ALDH), particularly the ALDH1A3 isoform.^[5] ALDH enzymes are involved in cellular detoxification and the synthesis of retinoic acid, a key signaling molecule. Overexpression of ALDH1A3 is associated with cancer stem cells and chemoresistance.

Potential Signaling Pathway Involvement: ALDH1A3 Inhibition

Inhibitors based on the benzyloxybenzaldehyde scaffold could potentially target the ALDH1A3 enzyme, leading to a reduction in retinoic acid production. This could, in turn, modulate the retinoic acid signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis.

[Click to download full resolution via product page](#)

Caption: Potential Inhibition of the ALDH1A3 Signaling Pathway.

Safety and Handling

2-Methyl-4-benzylbenzaldehyde is classified as a hazardous substance.[1]

- Hazard Statements:
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.
- Precautionary Statements:
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
 - P280: Wear protective gloves/protective clothing/eye protection/face protection.
 - P302+P352: IF ON SKIN: Wash with plenty of soap and water.
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Standard laboratory safety protocols should be strictly followed when handling this compound.

Conclusion

2-Methyl-4-benzyloxybenzaldehyde is a valuable chemical intermediate with potential applications in organic synthesis and drug discovery. While experimental data for this specific compound is limited, its structural similarity to other benzyloxybenzaldehydes provides a basis for understanding its properties and reactivity. Further research into its biological activities, particularly as a potential ALDH1A3 inhibitor, is warranted to explore its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methyl 4-benzyloxybenzaldehyde | C15H14O2 | CID 2759806 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Benzaldehyde, 4-(phenylmethoxy)- [webbook.nist.gov]
- 3. 4-苄氧基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 4-(Benzyl)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 2-Methyl-4-benzyloxybenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b026560#2-methyl-4-benzyloxybenzaldehyde-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com